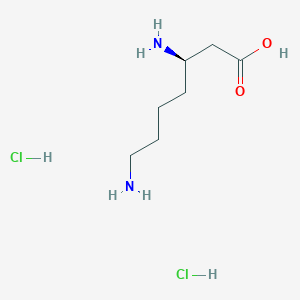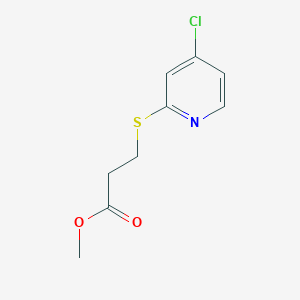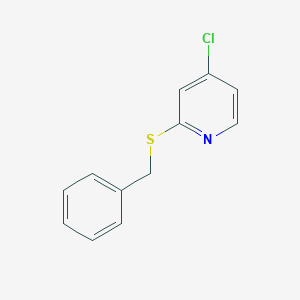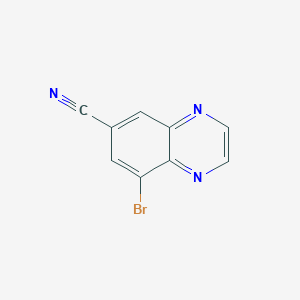
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is an organosilicon compound with the molecular formula C13H20Si2 It is characterized by the presence of two silicon atoms bonded to a phenylethynyl group and five methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane can be synthesized through the reaction of 1,1,1,2,2-pentamethyldisilane with phenylacetylene in the presence of a catalyst. The reaction typically occurs under mild conditions, often using a platinum or palladium catalyst to facilitate the addition of the phenylethynyl group to the disilane framework.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group, altering the compound’s properties.
Substitution: The methyl groups on the silicon atoms can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted disilanes.
Substitution: Halogenated or alkylated disilanes.
Applications De Recherche Scientifique
1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2-pentamethyl-2-(phenylethynyl)disilane involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the silicon atoms can form strong bonds with other elements, such as oxygen or carbon. These interactions enable the compound to act as a versatile building block in chemical synthesis and material science.
Comparaison Avec Des Composés Similaires
1,1,2,2,2-Pentamethyl-1-phenyldisilane: Similar structure but lacks the phenylethynyl group.
1,1,2,2,2-Pentamethyl-1-(phenylethyl)disilane: Contains a phenylethyl group instead of a phenylethynyl group.
1,1,2,2,2-Pentamethyl-1-(phenylpropyl)disilane: Contains a phenylpropyl group, adding more carbon atoms to the structure.
Uniqueness: 1,1,1,2,2-Pentamethyl-2-(phenylethynyl)disilane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of different substituents on the reactivity and stability of organosilicon compounds.
Propriétés
Numéro CAS |
34627-92-4 |
|---|---|
Formule moléculaire |
C13H20Si2 |
Poids moléculaire |
232.47 g/mol |
Nom IUPAC |
dimethyl-(2-phenylethynyl)-trimethylsilylsilane |
InChI |
InChI=1S/C13H20Si2/c1-14(2,3)15(4,5)12-11-13-9-7-6-8-10-13/h6-10H,1-5H3 |
Clé InChI |
BSWIDNCLOWNORA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)




![(4-Methyl-1-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11873065.png)





